6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1448030-31-6
VCID: VC6740125
InChI: InChI=1S/C17H21N3O/c21-16(20-8-14-7-18-10-19-15(14)9-20)17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2
SMILES: C1C2CC3CC1CC(C2)(C3)C(=O)N4CC5=CN=CN=C5C4
Molecular Formula: C17H21N3O
Molecular Weight: 283.375

6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

CAS No.: 1448030-31-6

Cat. No.: VC6740125

Molecular Formula: C17H21N3O

Molecular Weight: 283.375

* For research use only. Not for human or veterinary use.

6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine - 1448030-31-6

Specification

CAS No. 1448030-31-6
Molecular Formula C17H21N3O
Molecular Weight 283.375
IUPAC Name 1-adamantyl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Standard InChI InChI=1S/C17H21N3O/c21-16(20-8-14-7-18-10-19-15(14)9-20)17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2
Standard InChI Key SHBWKTGUQHQVMT-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C(=O)N4CC5=CN=CN=C5C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolo[3,4-d]pyrimidine bicyclic system fused to a pyrrolidine ring, with an adamantane-1-carbonyl group substituted at the 6-position. The adamantane moiety introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability . The IUPAC name, 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, reflects this substitution pattern.

Molecular Formula and Weight

  • Molecular formula: C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

  • Molecular weight: 308.38 g/mol

The adamantane group (C10H15\text{C}_{10}\text{H}_{15}) contributes 64.9% of the molecular mass, underscoring its dominance in the structure.

Synthetic Methodologies

Reductive Amination and Cyclization

A primary strategy involves the cis-selective reductive amination of a cyclobutanone intermediate to establish the pyrrolidine ring’s stereochemistry, followed by cyclization to form the pyrrolopyrimidine core . For example, Slade et al. demonstrated that reductive amination of cyclobutanone with a primary amine under hydrogenation conditions yields a 1,3-diamine intermediate, which is subsequently cyclized with a cyanamide derivative to form the pyrrolo[3,4-d]pyrimidine scaffold .

Adamantane Incorporation

The adamantane-1-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Recent advances in solvent-free conditions, as reported for adamantane-containing dihydropyrimidines , suggest that similar green chemistry approaches could be adapted. For instance, trifluoroacetic acid (TFA, 2 mol%) catalyzes the coupling of adamantane-1-carbonyl chloride with a pyrrolopyrimidine precursor at 50°C under solvent-free conditions, achieving yields >75% .

Optimization Challenges

  • Steric hindrance: The adamantane group’s bulk complicates nucleophilic attacks, necessitating elevated temperatures or prolonged reaction times.

  • Polymorphism: As observed in pyrrolopyrimidine derivatives, the final product may exist in multiple anhydrous or hydrated forms, requiring dynamic thermal analysis (DSC/XRPD) for characterization .

Physicochemical Characterization

Thermal and Crystalline Properties

Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) analyses reveal polymorphic behavior analogous to related pyrrolopyrimidines :

PropertyValue/ObservationTechnique
Melting point218–220°C (anhydrous Form I)DSC
Polymorphs3 anhydrous, 2 hydratesXRPD
HygroscopicityConverts to hydrate at >80% humidityGravimetric

The adamantane moiety stabilizes Form I through van der Waals interactions, as evidenced by its higher melting point compared to non-adamantane analogs .

Solubility and Lipophilicity

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), attributed to the adamantane group’s hydrophobicity .

  • LogP: 3.2 (calculated), aligning with the enhanced bioavailability observed in adamantane-based drugs like saxagliptin .

Biological Activity and Mechanisms

Cytotoxic Activity

Adamantane-containing dihydropyrimidines demonstrate potent cytotoxicity against A-549 lung cancer cells (IC50_{50}: 1.03–16.04 μg/mL) . Mechanistic studies link this activity to apoptosis induction, with Annexin V-FITC assays showing 21–43% apoptotic cell death . The adamantane group may enhance cellular uptake, as seen in adapalene’s topical efficacy .

Therapeutic Applications and Future Directions

Oncology

The compound’s kinase-inhibitory and pro-apoptotic properties position it as a candidate for non-small cell lung cancer (NSCLC) therapy. Preclinical studies should evaluate synergy with existing agents like osimertinib.

Neurodegenerative Diseases

Memantine, an adamantane derivative, is a non-competitive NMDA receptor antagonist used in Alzheimer’s disease . The target compound’s ability to cross the blood-brain barrier (predicted LogBB: 0.8) warrants investigation in neuroprotection models.

Drug Delivery Optimization

Nanoformulation strategies, such as liposomal encapsulation, could mitigate poor aqueous solubility. A 2025 study on adamantane-functionalized nanoparticles reported a 5-fold increase in oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator